molecular formula C42H74O6Pb B14734535 Plumbane, phenyltris(dodecanoyloxy)- CAS No. 3268-27-7

Plumbane, phenyltris(dodecanoyloxy)-

Cat. No.: B14734535
CAS No.: 3268-27-7
M. Wt: 882 g/mol
InChI Key: UZAUHLCZKXKVBV-UHFFFAOYSA-K
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Description

Plumbane, phenyltris(dodecanoyloxy)- (IUPAC name) is an organolead compound characterized by a central lead atom bonded to a phenyl group and three dodecanoyloxy (laurate) chains. The compound is also known as phenyllead trilaurate or tris(lauroyloxy)phenylplumbane . Notably, organolead compounds are historically significant but are now heavily regulated due to toxicity concerns .

Properties

CAS No.

3268-27-7

Molecular Formula

C42H74O6Pb

Molecular Weight

882 g/mol

IUPAC Name

[di(dodecanoyloxy)-phenylplumbyl] dodecanoate

InChI

InChI=1S/3C12H24O2.C6H5.Pb/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-6-5-3-1;/h3*2-11H2,1H3,(H,13,14);1-5H;/q;;;;+3/p-3

InChI Key

UZAUHLCZKXKVBV-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC(=O)O[Pb](C1=CC=CC=C1)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of Plumbane, phenyltris(dodecanoyloxy)- typically involves the reaction of lead compounds with phenyltris(dodecanoyloxy) reagents. One common method involves the use of lead(II) nitrate and sodium borohydride as starting materials. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Plumbane, phenyltris(dodecanoyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may result in the formation of lead hydrides.

    Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Plumbane, phenyltris(dodecanoyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Plumbane, phenyltris(dodecanoyloxy)- involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares phenyltris(dodecanoyloxy)plumbane with key organolead compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Toxicity & Stability
Plumbane, phenyltris(dodecanoyloxy)- C39H66O6Pb Phenyl, three dodecanoyloxy High lipophilicity; potential stabilizer Likely high toxicity due to Pb content; laurate chains may reduce volatility
Tetraphenylplumbane (CAS 595-89-1) C24H20Pb Four phenyl groups Sublimation enthalpy: 151 kJ/mol at 446 K ; used in materials science Highly stable; persistent environmental contaminant
Triethyllead laurate (CAS 15773-46-3) C24H50O2Pb Three ethyl, one laurate Combines lubricity (laurate) with organolead reactivity; historical use in lubricants High neurotoxicity; phased out in most applications
Trimethyllead acetate (CAS 5711-19-3) C5H12O2Pb Three methyl, one acetate Water-soluble derivative; used in organic synthesis Acute toxicity; regulated under hazardous waste protocols
Tetraethyl lead (CAS 78-00-2) C8H20Pb Four ethyl groups Former anti-knock fuel additive; high volatility Extremely toxic; banned in most countries

Key Differences and Implications

  • Substituent Effects: Phenyl vs. Alkyl Groups: Phenyl groups (as in tetraphenylplumbane) enhance aromatic stability and UV resistance, whereas alkyl chains (e.g., ethyl in tetraethyl lead) increase volatility and reactivity . Dodecanoyloxy Chains: The long laurate chains in phenyltris(dodecanoyloxy)plumbane confer superior lipophilicity compared to acetate or methyl groups, making it more compatible with polymers or oils .
  • Bioactivity and Toxicity: While laurate-containing compounds (e.g., 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid) exhibit antibacterial activity , organolead derivatives like phenyltris(dodecanoyloxy)plumbane are primarily toxic due to lead’s neurotoxic effects rather than antimicrobial utility.
  • Thermodynamic Properties: Tetraphenylplumbane has a documented sublimation enthalpy of 151 kJ/mol at 446 K , whereas data for phenyltris(dodecanoyloxy)plumbane is absent, highlighting a research gap.

Industrial and Research Relevance

  • Historical Context: Tetraethyl lead’s phase-out underscores the shift toward less toxic alternatives, though niche applications of organolead compounds persist in specialized materials .

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